
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound with a complex molecular structure that reflects its potential utility in various scientific domains. It integrates features of tolyl and tosyl groups, which are pivotal in its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of stepwise chemical reactions involving the tosylation of intermediate compounds, followed by a series of condensation reactions. The process typically requires controlled temperatures, specific catalysts, and solvent systems to ensure the correct formation of the pyrazole and ethanesulfonamide units. Industrial Production Methods: On an industrial scale, its production might involve continuous flow synthesis techniques to maintain consistency and efficiency. Advanced purification methods such as recrystallization and chromatography are utilized to achieve high purity levels essential for its applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically undergoes oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Specific reaction conditions, such as temperature and pH, are crucial to drive these reactions to completion and achieve the desired products. Major Products Formed: Depending on the reaction conditions and reagents, the major products can range from modified pyrazole derivatives to sulfonamide-functionalized aromatic compounds. These transformations expand the compound’s utility in creating diverse molecular frameworks.
Scientific Research Applications
This compound finds its use in several fields:
Chemistry
It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
Its derivatives may exhibit biological activity, making them valuable in the development of bioactive compounds.
Medicine
Potentially useful in designing drugs due to its structural motifs that interact with biological targets.
Industry
Could be used in materials science for developing polymers and advanced materials with specific properties.
Mechanism of Action
The effectiveness of N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide arises from its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions often involve the formation of hydrogen bonds, ionic interactions, or hydrophobic effects, leading to changes in the activity of the target molecules and affecting biochemical pathways.
Comparison with Similar Compounds
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of the pyrazole ring and tosyl groups. Similar compounds may include variations in the substituents on the aromatic rings or the presence of different functional groups, which can alter their reactivity and biological activity. Examples include:
N-(3-(5-(p-tolyl)-1-sulfonyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)propanesulfonamide
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDGGPTBBLGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
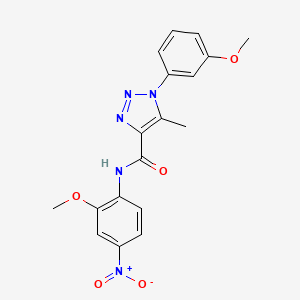

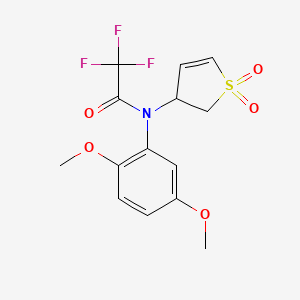
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
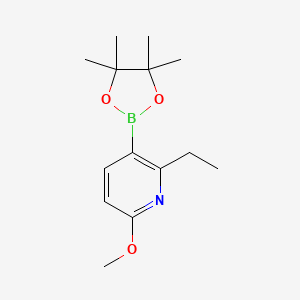
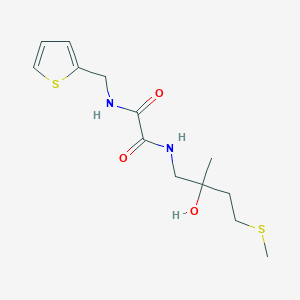

![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)

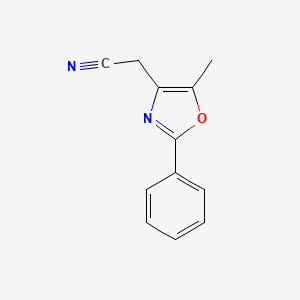
![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

